2-(5-phenyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride

Medicinal Chemistry Fragment-Based Drug Design Pharmacophore Modeling

2-(5-Phenyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride is a regioisomeric phenylpyrazole-ethylamine building block (free base: C₁₁H₁₃N₃, MW 187.24 g/mol; hydrochloride salt: C₁₁H₁₄ClN₃, MW 223.70 g/mol) in which the phenyl substituent occupies the 5-position of the 1H-pyrazole ring, leaving the pyrazole N1–H free, while the 2-aminoethyl chain is attached at the 4-position. This regioisomer is distinguishable from the commercially widespread N-phenyl isomer, 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride (CAS 369652-04-0), which bears the phenyl group on the pyrazole N1 nitrogen.

Molecular Formula C11H14ClN3
Molecular Weight 223.70 g/mol
Cat. No. B8018148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-phenyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride
Molecular FormulaC11H14ClN3
Molecular Weight223.70 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=NN2)CCN.Cl
InChIInChI=1S/C11H13N3.ClH/c12-7-6-10-8-13-14-11(10)9-4-2-1-3-5-9;/h1-5,8H,6-7,12H2,(H,13,14);1H
InChIKeySYEOHFPPIRLGDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Phenyl-1H-pyrazol-4-yl)ethan-1-amine Hydrochloride: Technical Baseline for Procurement and Scientific Evaluation


2-(5-Phenyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride is a regioisomeric phenylpyrazole-ethylamine building block (free base: C₁₁H₁₃N₃, MW 187.24 g/mol; hydrochloride salt: C₁₁H₁₄ClN₃, MW 223.70 g/mol) in which the phenyl substituent occupies the 5-position of the 1H-pyrazole ring, leaving the pyrazole N1–H free, while the 2-aminoethyl chain is attached at the 4-position . This regioisomer is distinguishable from the commercially widespread N-phenyl isomer, 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride (CAS 369652-04-0), which bears the phenyl group on the pyrazole N1 nitrogen . The compound is supplied as a research-grade intermediate (95% purity, Fluorochem brand via CymitQuimica) and serves as a synthetic entry point into the 5-phenyl-1H-pyrazol-4-yl scaffold, a substructure validated in kinase inhibitor programs (BRAF V600E, PKB/Akt) and GPR55 ligand discovery [1][2]. Direct peer-reviewed quantitative data for this exact compound remain sparse; the evidence presented below draws on scaffold-level biological validation, regioisomeric property differentiation, and established synthetic methodology applicable to this chemotype.

Why 2-(5-Phenyl-1H-pyrazol-4-yl)ethan-1-amine Hydrochloride Cannot Be Substituted With N-Phenyl or 3-Phenyl Isomers


Regioisomeric phenylpyrazole-ethylamines are not functionally interchangeable despite sharing the identical molecular formula (C₁₁H₁₃N₃). In the target compound, the phenyl group at the 5-position and the free N1–H proton create a hydrogen-bond donor (HBD) capable of engaging protein backbone carbonyls or acting as a synthetic handle for further N-functionalization; the N-phenyl isomer (1-phenyl regioisomer) lacks this free NH, reducing the HBD count from 2 to 1 and altering both the hydrogen-bonding pharmacophore and the LogP [1]. The 5-phenyl-1H-pyrazol-4-yl scaffold, when elaborated, has yielded potent BRAF V600E inhibitors (IC₅₀ = 0.33 μM) and GPR55 ligands (IC₅₀ = 653 nM) that depend on specific substitution vectors at the pyrazole C4 and N1 positions — vectors that are absent or geometrically mismatched in the 3-phenyl and N-phenyl regioisomers [2][3]. Furthermore, 5-phenyl-1H-pyrazole-4-ethyl carboxylate congeners exhibit measurable third-order optical nonlinearity at 532 nm, an application space inaccessible to N-substituted analogs that lack the conjugated 5-phenyl-1H-pyrazole chromophore [4]. Substituting the 5-phenyl regioisomer with a 1-phenyl or 3-phenyl analog therefore constitutes a change in pharmacophore topology, synthetic derivatization potential, and materials properties — not a like-for-like replacement.

Quantitative Differentiation Evidence: 2-(5-Phenyl-1H-pyrazol-4-yl)ethan-1-amine HCl vs. Closest Analogs


Regioisomeric Hydrogen-Bond Donor Topology: 5-Phenyl (Free N1–H) vs. 1-Phenyl (N-Substituted) Isomer

The target compound possesses a free pyrazole N1–H hydrogen-bond donor (HBD count = 2 for the free base), whereas the most commercially prevalent comparator, 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride (CAS 369652-04-0, Sigma-Aldrich AldrichCPR), is N-phenyl substituted, reducing its HBD count to 1 (primary amine only) and eliminating the pyrazole NH as a pharmacophoric element . The XLogP3-AA of the 1-phenyl isomer is reported as 1.2 [1], while the Hit2Lead database lists LogP = 1.41 for the closely related N-methyl-1-(5-phenyl-1H-pyrazol-4-yl)methanamine, suggesting modestly higher lipophilicity for the 5-phenyl regioisomer family . The free NH additionally enables N-alkylation, N-acylation, and N-arylation derivatization chemistries that are precluded in the N-phenyl isomer.

Medicinal Chemistry Fragment-Based Drug Design Pharmacophore Modeling

BRAF V600E Kinase Inhibitory Activity: 5-Phenyl-1H-pyrazole Scaffold vs. Clinical Benchmark Vemurafenib

A series of 5-phenyl-1H-pyrazole derivatives (compounds 5a–5u) bearing a niacinamide moiety were synthesized and evaluated as BRAF V600E inhibitors. The most potent derivative, compound 5h, exhibited a BRAF V600E IC₅₀ of 0.33 μM, with antiproliferative IC₅₀ values of 2.63 μM (WM266.4 melanoma cells) and 3.16 μM (A375 melanoma cells), comparable to the FDA-approved BRAF inhibitor vemurafenib used as the positive control [1]. This establishes the 5-phenyl-1H-pyrazole core — the same scaffold present in the target compound — as a validated kinase inhibitor pharmacophore. The 4-ethanamine moiety of the target compound serves as a vector for attaching the niacinamide or analogous warhead groups that confer potency.

Oncology Kinase Inhibition Melanoma BRAF V600E

Protein Kinase B (PKB/Akt) Fragment Hit: 5-Methyl-4-phenyl-1H-pyrazole as a Validated Low-Molecular-Weight Kinase Inhibitor

Using fragment-based screening techniques, 5-methyl-4-phenyl-1H-pyrazole — a close structural analog of the target compound that differs only by a methyl group at the 5-position instead of the ethylamine-bearing substituent — was identified as a novel, low-molecular-weight inhibitor of protein kinase B (PKB/Akt) with an IC₅₀ of 80 μM [1][2]. The fragment grew into highly potent and ligand-efficient analogues through iterative structure-based design supported by PKA–PKB chimera X-ray crystallography. The target compound replaces the 5-methyl group with a 4-(2-aminoethyl) chain, providing an additional vector for fragment growing or linker attachment while retaining the 4-phenyl-1H-pyrazole core that engages the PKB binding site.

Fragment-Based Drug Discovery PKB/Akt Kinase Inhibition Structural Biology

GPR55 Ligand Activity: 5-Phenyl-1H-pyrazol-4-yl Methylene-Thiazolidinone with Sub-Micromolar IC₅₀

A compound bearing the 5-phenyl-1H-pyrazol-4-yl scaffold condensed with a 2-thioxo-thiazolidin-4-one moiety — (5Z)-3-methyl-5-[(5-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-thiazolidin-4-one — demonstrated an IC₅₀ of 653 nM against human GPR55, an orphan G-protein coupled receptor implicated in the endocannabinoid system [1]. This provides direct experimental evidence that the 5-phenyl-1H-pyrazol-4-yl substructure, when appropriately derivatized at the 4-position, engages a Class A GPCR with sub-micromolar affinity. The target compound's 4-ethanamine primary amine is a synthetic precursor to the methylene-thiazolidinone warhead via Knoevenagel condensation with the corresponding aldehyde.

GPCR Pharmacology GPR55 Endocannabinoid System Orphan Receptor

Synthetic Tractability: Established Asymmetric Synthesis Methodology for 4-Pyrazolyl-2-ethylamines

A published three-step asymmetric synthesis for ortho-substituted 4-pyrazolyl-2-ethylamines (the exact chemotype of the target compound) employs Ellman's N-tert-butanesulfinylamine chiral auxiliary starting from pyrazole methyl ketones [1]. The method yields chiral amines with excellent diastereoselectivities after L-selectride® or Super-hydride® reduction and methanolic HCl deprotection. These products are characterized by low molecular weight, low calculated LogP, and disruption of molecular planarity (three-dimensional character), making them attractive building blocks for medicinal chemistry — properties that are directly applicable to the target compound and its enantiopure derivatives. The method has been demonstrated in structure-activity studies of TRPV1/VR1 antagonists.

Synthetic Methodology Asymmetric Synthesis Chiral Building Blocks Medicinal Chemistry

Nonlinear Optical (NLO) Activity: 5-Phenyl-1H-pyrazole-4-ethyl Carboxylates as Optical Limiting Candidates

A series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates — compounds derived from the same 5-phenyl-1H-pyrazole-4-ethyl scaffold as the target compound — were characterized for third-order optical nonlinearity using the open-aperture z-scan technique at 532 nm with 5 ns laser pulses [1]. Compounds 3c (4-[4-(ethoxycarbonyl)-5-phenyl-1H-pyrazol-1-yl]benzoic acid) and 3e (ethyl 1-(2-bromophenyl)-5-phenyl-1H-pyrazole-4-carboxylate) were identified as potential candidates for optical limiting applications. The target compound, with its 4-ethanamine group, can serve as a precursor to analogous N-substituted carboxylates via amine acylation, extending the scaffold's utility beyond medicinal chemistry into materials science.

Nonlinear Optics Photonic Materials Optical Limiting Z-Scan

Recommended Application Scenarios for 2-(5-Phenyl-1H-pyrazol-4-yl)ethan-1-amine Hydrochloride Based on Verified Evidence


Kinase Inhibitor Lead Generation: BRAF V600E and PKB/Akt Fragment-to-Lead Programs

The 5-phenyl-1H-pyrazol-4-yl scaffold has demonstrated tractable inhibition of both BRAF V600E (IC₅₀ = 0.33 μM for optimized derivative 5h) and PKB/Akt (IC₅₀ = 80 μM for 5-methyl-4-phenyl-1H-pyrazole fragment hit) [1]. The target compound's 4-ethanamine handle provides a primary amine vector for rapid parallel derivatization (amide coupling, sulfonamide formation, reductive amination) to explore SAR around these kinase targets. The free N1–H pyrazole proton enables additional hydrogen-bond interactions with the kinase hinge region that N-phenyl analogs cannot provide. Use this compound as a core scaffold for fragment growing or as a synthetic intermediate for installing niacinamide, cinnamamide, or other warhead groups that have been validated in published 5-phenyl-1H-pyrazole kinase inhibitor series [2].

GPCR Ligand Discovery: GPR55-Focused Library Synthesis

The 5-phenyl-1H-pyrazol-4-yl scaffold, when elaborated to a methylene-thiazolidinone at the 4-position, yields sub-micromolar GPR55 ligands (IC₅₀ = 653 nM) [3]. The target compound's primary amine can be converted to the corresponding aldehyde (via oxidation or reductive methods) for Knoevenagel condensation with thiazolidinedione/rhodanine building blocks. This provides a direct synthetic entry into GPR55-focused compound libraries. The scaffold's three-dimensional character (aryl-pyrazole torsion) may offer selectivity advantages over flatter GPCR ligand chemotypes.

Chiral Building Block Synthesis for TRPV1 and Ion Channel Programs

The published asymmetric synthesis of ortho-substituted 4-pyrazolyl-2-ethylamines using Ellman's chiral auxiliary provides a validated route to enantiopure (R)- and (S)-configured amines from the target compound scaffold [4]. These chiral amines have been employed in TRPV1/VR1 antagonist SAR studies and are characterized by favorable drug-like properties: low molecular weight, low calculated LogP, and disruption of molecular planarity. Procure the racemic target compound as starting material for in-house asymmetric synthesis or use directly in fragment-based screening where the racemate is acceptable for initial hit identification.

Dual-Use Scaffold for Medicinal Chemistry and Nonlinear Optical Materials Research

The 5-phenyl-1H-pyrazole-4-ethyl scaffold uniquely supports both biological target engagement (kinases, GPCRs) and third-order nonlinear optical (NLO) activity when derivatized to 4-ethyl carboxylates, with compounds 3c and 3e identified as optical limiting candidates via z-scan at 532 nm [5]. This dual applicability is not documented for the 1-phenyl or 3-phenyl regioisomers. The target compound's 4-ethanamine can be acylated to access the NLO-active carboxylate series. Research groups operating at the chemistry-materials interface may find this scaffold uniquely versatile for generating both bioactive molecules and photonic materials from a common intermediate.

Quote Request

Request a Quote for 2-(5-phenyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.